![molecular formula C28H25N3O5 B2531026 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 892437-07-9](/img/structure/B2531026.png)

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

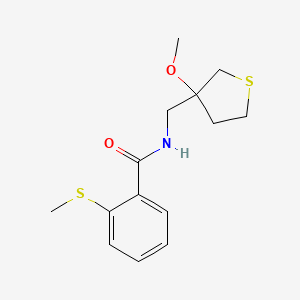

The compound is a derivative of pyrido[2,3-d]pyrimidin, which is a class of compounds known for their wide range of biological activities . The presence of the methoxybenzyl and methylbenzyl groups suggests that it might have been designed for specific interactions with biological targets.

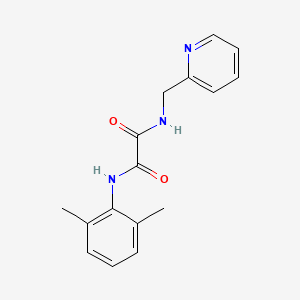

Molecular Structure Analysis

The molecular formula of the compound is C28H25N3O5 . It contains a pyrido[2,3-d]pyrimidin core, which is a bicyclic structure composed of a pyridine ring fused with a pyrimidine ring. The compound also contains methoxybenzyl and methylbenzyl groups attached to the core structure.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrido[2,3-d]pyrimidin core and the functional groups attached to it. For instance, the methoxy group could potentially undergo demethylation reactions under certain conditions .

Applications De Recherche Scientifique

- DHMBA is a prominent active compound found in shellfish. Researchers have developed a rapid and accurate method using UPLC-QqQ/MS to determine DHMBA levels in shellfish . This method allows for monitoring DHMBA in aquatic shellfish processing.

- DHMBA, isolated from marine oysters, has shown promise in suppressing metastatic human prostate cancer cells (PC-3 and DU-145) in vitro . Its potential as an anticancer agent warrants further investigation.

- Growing evidence suggests that DHMBA contributes to oxidative stress reduction and scavenges free radicals. It may also inhibit copper-mediated oxidation of low-density lipoproteins . These properties make it relevant for health-related research.

- DHMBA can be used as a precursor for vanillin synthesis. Pd0 immobilized on surface-functionalized SBA-15 catalyzes the acceptor-free dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin without additional oxidants . This application has implications for flavor and fragrance industries.

Shellfish Analysis

Anticancer Properties

Antioxidant and Anti-Inflammatory Effects

Vanillin Production

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O5/c1-18-7-9-19(10-8-18)15-29-24(32)17-30-25-22-5-3-4-6-23(22)36-26(25)27(33)31(28(30)34)16-20-11-13-21(35-2)14-12-20/h3-14H,15-17H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAXTQBKSCMEDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)

![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)

![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)